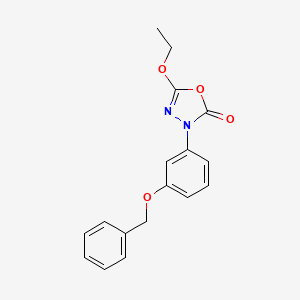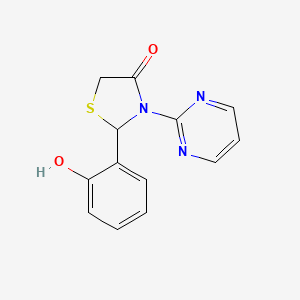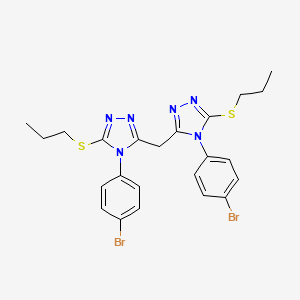
Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride: is a chemical compound belonging to the sydnone imine class These compounds are known for their unique structure, which includes a five-membered ring containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride typically involves the following steps:
-
Formation of the Sydnone Imine Ring: : This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an appropriate carbonyl compound under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate ring closure.
-
Introduction of the p-Methoxyphenethyl Group: : The p-methoxyphenethyl group can be introduced through a substitution reaction, where a suitable leaving group on the sydnone imine ring is replaced by the p-methoxyphenethyl moiety. This step may require the use of a strong base or a catalyst to promote the substitution.
-
Formation of the Monohydrochloride Salt: : The final step involves the conversion of the free base form of the compound to its monohydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid in a suitable solvent, followed by crystallization to isolate the pure salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride can undergo oxidation reactions, typically involving the conversion of the imine group to an oxime or nitroso derivative. Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.
-
Reduction: : Reduction reactions can convert the imine group to an amine. This can be achieved using reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the p-methoxyphenethyl group can be replaced by other nucleophiles. This may involve the use of strong bases or catalysts to facilitate the reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other peroxides under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Strong bases (e.g., sodium hydride, potassium tert-butoxide), catalysts (e.g., palladium, copper).
Major Products
Oxidation: Oxime or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sydnone imine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological pathways and processes.
Medicine
In medicine, sydnone imine derivatives have been explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development and pharmaceutical research.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and other high-value products. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Sydnone imine, 3-(p-methoxyphenyl)-, monohydrochloride
- Sydnone imine, 3-(p-ethoxyphenethyl)-, monohydrochloride
- Sydnone imine, 3-(p-methylphenethyl)-, monohydrochloride
Uniqueness
Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride is unique due to the presence of the p-methoxyphenethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
37744-05-1 |
|---|---|
Fórmula molecular |
C11H14ClN3O2 |
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
3-[2-(4-methoxyphenyl)ethyl]oxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C11H14N3O2.ClH/c1-15-10-4-2-9(3-5-10)6-7-14-8-11(12)16-13-14;/h2-5,8H,6-7,12H2,1H3;1H/q+1;/p-1 |
Clave InChI |
QPLHCENVQTVOFQ-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)CC[N+]2=NOC(=C2)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[(Propan-2-yl)amino]pyridazin-3(2H)-one](/img/structure/B12911484.png)
![2-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanyl-1-phenylethanone](/img/structure/B12911489.png)
methanone](/img/structure/B12911492.png)








